molecular formula C25H22N4O3 B2744562 1-(4-(2-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1251623-72-9

1-(4-(2-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

Cat. No.: B2744562
CAS No.: 1251623-72-9
M. Wt: 426.476
InChI Key: POFRWDVVOYGXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is a chemical compound with potential therapeutic applications. It is characterized by its complex molecular structure, which includes an imidazole ring, a benzyl group, and a methoxybenzamido moiety. This compound has garnered interest in various fields of research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the imidazole ring with a benzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the methoxybenzamido group: This is accomplished through an amide coupling reaction between the benzylated imidazole and 2-methoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of 1-(4-(2-hydroxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide.

    Reduction: Formation of 1-(4-(2-methoxybenzylamino)benzyl)-N-phenyl-1H-imidazole-4-carboxamide.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(4-(2-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
  • N-(3-chloro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide

Uniqueness

1-(4-(2-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxybenzamido moiety, in particular, may contribute to its distinct interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-32-23-10-6-5-9-21(23)24(30)27-20-13-11-18(12-14-20)15-29-16-22(26-17-29)25(31)28-19-7-3-2-4-8-19/h2-14,16-17H,15H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFRWDVVOYGXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.